molecular formula C8H6FNO2 B15131615 7-Fluoro-5-hydroxyindolin-2-one

7-Fluoro-5-hydroxyindolin-2-one

Katalognummer: B15131615
Molekulargewicht: 167.14 g/mol
InChI-Schlüssel: JHZJCKIXINLUTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-5-hydroxyindolin-2-one is a fluorinated derivative of indolin-2-one, a compound known for its diverse biological activities. The presence of both fluorine and hydroxyl groups in its structure potentially enhances its reactivity and biological properties, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the use of N-protected isatin, an aryne precursor, and 1,3-cyclodione in a three-component coupling reaction under metal-free conditions . This method provides a straightforward route to obtain 3-substituted-3-hydroxyindolin-2-ones, including this compound.

Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst . This approach allows for the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-5-hydroxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The fluorine atom can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and chemical properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Fluoro-5-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Fluoro-5-hydroxyindolin-2-one is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for selective interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H6FNO2

Molekulargewicht

167.14 g/mol

IUPAC-Name

7-fluoro-5-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6FNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12)

InChI-Schlüssel

JHZJCKIXINLUTP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC(=C2)O)F)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.